Trimethoxy(methoxymethyl)silane

Übersicht

Beschreibung

Trimethoxy(methoxymethyl)silane is an organosilicon compound . It is a colorless, free-flowing liquid . It is a crosslinker in the preparation of polysiloxane polymers .

Synthesis Analysis

Trimethoxy(methoxymethyl)silane is usually prepared from methyltrichlorosilane and methanol . The reaction is: CH3SiCl3 + 3 CH3OH → CH3Si(OCH3)3 + 3 HCl . Alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism .

Molecular Structure Analysis

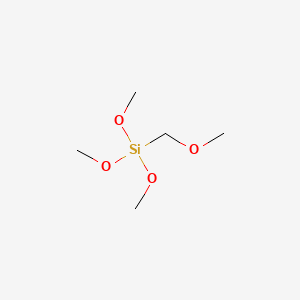

Methyltrimethoxysilane is tetrahedral and is often described as sp3 hybridized . It has idealized C3v point symmetry . The InChI code is 1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 .

Chemical Reactions Analysis

Hydrolysis of Methyltrimethoxysilane proceeds both under acidic and basic conditions . Under acid conditions, rates of successive hydrolyses for methyltrimethoxysilane decrease with each step. Under basic condition, the opposite is true .

Physical And Chemical Properties Analysis

Trimethoxy(methoxymethyl)silane has a molecular weight of 166.25 . It is a clear, colorless liquid with an odor characteristic of alcohols .

Wissenschaftliche Forschungsanwendungen

Silane Coupling Agent

- Scientific Field: Polymer Science and Engineering .

- Application Summary: Trimethoxy(methoxymethyl)silane is used as a silane coupling agent in polymer composites and coatings. It enhances interfacial adhesive strength and water treatment .

- Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .

- Results or Outcomes: The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .

Pervaporation Membranes

- Scientific Field: Chemical Engineering .

- Application Summary: Trimethoxy(methoxymethyl)silane is used in the fabrication of cross-linked polydimethylsiloxane (PDMS) membranes for pervaporation recovery of butanol .

- Methods of Application: The γ-methacryloxypropyl trimethoxy silane (KH-570) cross-linked PDMS membranes were fabricated and characterized by FTIR, TGA, WCA, DSC, SEM, and swelling properties .

- Results or Outcomes: The membrane, with a thickness of 55 μm, showed a total flux of 308.4 g/m^2 h with a separation factor of 26.8 at 70 °C, and butanol permeability reached 11.13×10^5 Barrer with a membrane selectivity of 56.0 .

Epoxy Nanocomposites

- Scientific Field: Materials Science .

- Application Summary: Trimethoxy(methoxymethyl)silane is used in the fabrication of novolac epoxy nanocomposites .

- Methods of Application: Novolac epoxy nanocomposites were fabricated by using fixed amount of ATBN (10 wt. %) and varying f-silica (0.1, 0.5, 1, 2, and 3 wt. %) .

- Results or Outcomes: The specific results or outcomes of this application were not detailed in the source .

Production of Silane Coupling Agents

- Scientific Field: Organic Chemistry .

- Application Summary: Trimethoxy(methoxymethyl)silane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .

- Methods of Application: It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

- Results or Outcomes: These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Synthesis in Nanoparticles

- Scientific Field: Nanotechnology .

- Application Summary: Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles .

- Methods of Application: Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .

- Results or Outcomes: The silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Advanced Materials and Technologies

- Scientific Field: Material Science .

- Application Summary: Trimethoxy(methoxymethyl)silane is used in the development of several innovative applications such as nanocomposites, drug delivery systems, and 3D printing .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results or Outcomes: These innovations demonstrate the potential of Trimethoxy(methoxymethyl)silane as a key building block for advanced materials and technologies .

Production of Silane Coupling Agents

- Scientific Field: Organic Chemistry .

- Application Summary: Trimethoxy(methoxymethyl)silane is an important substance for producing silane coupling agents. It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .

- Methods of Application: It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .

- Results or Outcomes: These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Synthesis in Nanoparticles

- Scientific Field: Nanotechnology .

- Application Summary: Amino-silanized surfaces are used in many laboratories and in industrial processes e.g., synthesis in nanoparticles .

- Methods of Application: Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .

- Results or Outcomes: The silanol group forms from the alkoxy group via hydrolysis. The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Advanced Materials and Technologies

- Scientific Field: Material Science .

- Application Summary: Trimethoxy(methoxymethyl)silane is used in the development of several innovative applications such as nanocomposites, drug delivery systems, and 3D printing .

- Methods of Application: The specific methods of application were not detailed in the source .

- Results or Outcomes: These innovations demonstrate the potential of Trimethoxy(methoxymethyl)silane as a key building block for advanced materials and technologies .

Safety And Hazards

Zukünftige Richtungen

Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Therefore, it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Eigenschaften

IUPAC Name |

trimethoxy(methoxymethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMUMCCOQRVIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177401 | |

| Record name | Ether, methyl (trimethoxysilylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethoxy(methoxymethyl)silane | |

CAS RN |

22859-36-5 | |

| Record name | Trimethoxy(methoxymethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22859-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, methyl (trimethoxysilylmethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, methyl (trimethoxysilylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.